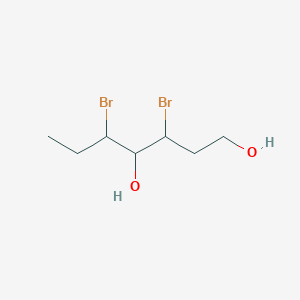

3,5-Dibromoheptane-1,4-diol

Description

Overview of Halogenated Aliphatic Diols in Modern Organic Chemistry

Halogenated aliphatic diols are bifunctional compounds that serve as versatile building blocks in organic synthesis. nih.govchemsrc.com The presence of both hydroxyl and halogen functional groups allows for a wide range of chemical transformations. The hydroxyl groups can undergo oxidation, esterification, or be converted into leaving groups, while the carbon-halogen bonds are reactive sites for nucleophilic substitution and elimination reactions. researchgate.net This dual reactivity makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. nih.gov

The nature of the halogen atom influences the reactivity of the compound, with the carbon-bromine bond being weaker and more reactive than the carbon-chlorine bond, but more stable than the carbon-iodine bond. This intermediate reactivity often provides a good balance between stability and reactivity for synthetic applications. In polymer chemistry, diols are fundamental monomers for the production of polyesters and polyurethanes through step-growth polymerization. nih.govnih.gov The incorporation of halogens into these polymers can impart specific properties, such as flame retardancy.

Historical Perspectives on the Research and Development of 3,5-Dibromoheptane-1,4-diol

The documented history of this compound is centered around research conducted in the late 1970s. A notable 1979 study by T. Lesiak and K. Marzec, published in the Journal für praktische Chemie, introduced a method for the synthesis of this compound. researchgate.net The research focused on the conversion of furfural (B47365), a bio-based compound, into heptane-1,4-diol and its halogenated derivatives, including this compound. researchgate.net

This investigation was driven by the search for new monomers for specialty polymers. The primary aim of synthesizing this compound was to explore its potential application in the creation of self-extinguishing polyurethane resins. researchgate.net Beyond this specific study, there is a lack of extensive historical research data available in the public domain for this particular compound, suggesting it may be a specialized chemical with a niche area of investigation.

Academic Significance of this compound in Synthetic Chemistry and Materials Science

The academic significance of this compound stems directly from its bifunctional nature, making it a subject of interest in both synthetic chemistry and materials science. As a synthetic intermediate, its two hydroxyl groups and two bromine atoms offer multiple reaction pathways for the construction of complex organic architectures.

In the realm of materials science, the primary documented significance of this compound lies in its proposed use as a monomer for the synthesis of polyurethane resins with inherent flame-retardant properties. researchgate.net The bromine atoms in the diol's structure are key to this property, as halogenated compounds can act as radical scavengers during combustion, thus inhibiting the spread of fire. The research by Lesiak and Marzec highlighted the possibility of applying this diol in the synthesis of self-extinguishing polyurethanes. researchgate.net

Below is a data table of the fundamental properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₄Br₂O₂ |

| Molecular Weight | 289.99 g/mol |

| IUPAC Name | This compound |

| CAS Number | 72241-59-9 |

Data sourced from PubChem CID 71404465. nih.gov

Contemporary Research Landscape and Identified Knowledge Gaps in this compound Studies

The contemporary research landscape for this compound appears to be limited. Following the initial research in 1979, there is a conspicuous absence of recent, in-depth studies on this specific compound in widely accessible scientific literature. This suggests that its initial promise may not have led to widespread application or further academic investigation.

Several knowledge gaps can be identified:

Detailed Synthetic Pathways and Optimization: While a synthesis from furfural has been reported, detailed experimental procedures, yield optimizations, and alternative synthetic routes are not extensively documented.

Stereochemistry: The synthesis of this compound can result in multiple stereoisomers. The specific stereochemical outcomes of the reported synthesis and the properties of the individual stereoisomers have not been fully elucidated.

Polymerization Studies: Beyond the initial proposal for its use in polyurethanes, there is a lack of comprehensive studies on its polymerization behavior, the properties of the resulting polymers, and comparisons with other halogenated diols.

Broader Applications: The potential of this compound as an intermediate in other areas of synthetic chemistry, such as in the preparation of fine chemicals or biologically active molecules, remains largely unexplored.

Structure

3D Structure

Properties

CAS No. |

72241-59-9 |

|---|---|

Molecular Formula |

C7H14Br2O2 |

Molecular Weight |

289.99 g/mol |

IUPAC Name |

3,5-dibromoheptane-1,4-diol |

InChI |

InChI=1S/C7H14Br2O2/c1-2-5(8)7(11)6(9)3-4-10/h5-7,10-11H,2-4H2,1H3 |

InChI Key |

ZHCYDMKPMXXUAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(CCO)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3,5 Dibromoheptane 1,4 Diol

Established and Emerging Synthetic Routes for 3,5-Dibromoheptane-1,4-diol

The synthesis of this compound can be envisaged through multi-step sequences that involve the formation of a C7 diol backbone followed by selective halogenation. Key strategies include building the carbon skeleton from biomass-derived precursors like furfural (B47365) and employing precise bromination techniques.

Synthesis Pathways Utilizing Furfural as a Precursor

Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a viable starting point for the synthesis of various alkanediols. sci-hub.se The conversion to a heptane-1,4-diol backbone is a multi-stage process.

The initial step involves the catalytic hydrogenation and hydrogenolysis of furfural to produce a C5 diol, most relevantly 1,4-pentanediol (B150768) (1,4-PeD). This transformation requires bifunctional catalysts possessing both metal sites for hydrogenation and acidic or basic sites for ring-opening. sci-hub.sersc.org Numerous catalytic systems have been developed that show high selectivity for pentanediols. For example, a combination of Amberlyst-15 and a Ru-FeOx/AC catalyst has been shown to produce 1,4-PeD from furfural with high yield. rsc.org Similarly, Pt–Fe bimetallic nanoparticles on a magnesium titanate support have demonstrated effective conversion under mild conditions. rsc.org

A plausible, albeit hypothetical, subsequent two-carbon chain extension to form the heptane-1,4-diol skeleton could proceed via standard organic transformations. One potential route involves the selective oxidation of the primary hydroxyl group of 1,4-pentanediol to an aldehyde, followed by the addition of a two-carbon nucleophile.

Selective Oxidation: The primary alcohol at the C1 position of 1,4-pentanediol could be selectively oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation, yielding 4-hydroxyheptanal.

Carbon-Carbon Bond Formation: The resulting aldehyde could then be reacted with a two-carbon Grignard reagent, such as ethylmagnesium bromide, to form heptane-1,4-diol after a reductive workup. Alternatively, a Wittig reaction with a two-carbon ylide would introduce a double bond, which would then require hydrogenation to yield the saturated heptane-1,4-diol backbone.

Direct and Indirect Bromination Strategies of Heptane-1,4-diol Derivatives

Once heptane-1,4-diol is synthesized, the introduction of bromine atoms at the C3 and C5 positions is the critical subsequent step.

Direct Bromination: The direct bromination of the saturated heptane-1,4-diol chain would likely proceed via a free-radical mechanism. Reagents such as N-Bromosuccinimide (NBS), in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or UV light, are standard for halogenating aliphatic C-H bonds. However, this approach faces a significant regioselectivity challenge. The secondary hydrogens at positions C2, C3, and C5 have similar chemical environments and bond dissociation energies, which would likely lead to a statistical mixture of mono- and di-brominated products, including 2,3-, 2,5-, and 3,5-dibromo isomers, as well as other undesired byproducts. Isolating the desired this compound from such a mixture would necessitate complex purification steps, such as fractional distillation or preparative chromatography.

Indirect Bromination: To overcome the regioselectivity issues, an indirect strategy could be employed. This would involve synthesizing a heptene-1,4-diol or heptadiene-1,4-diol precursor with unsaturation at the desired positions for bromination. For instance, if a precursor such as hept-2,5-diene-1,4-diol could be synthesized, the subsequent addition of molecular bromine (Br₂) would proceed via an electrophilic addition mechanism. This reaction would form a cyclic bromonium ion intermediate, leading to the predictable formation of the dibromo product. This method offers superior control over the positions of bromination compared to free-radical substitution.

Stereoselective Synthesis Approaches for Chiral Isomers

This compound possesses multiple chiral centers (at C1, C3, C4, and C5), meaning it can exist as various stereoisomers. The synthesis of a specific chiral isomer requires stereocontrolled reactions.

Substrate-Controlled Synthesis: This approach relies on using an enantiomerically pure starting material. If a chiral pool precursor, for example, a specific stereoisomer of a diol obtained from a biocatalytic process, is used, its inherent chirality can direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: Key steps in the synthesis could be rendered stereoselective by using chiral catalysts. For instance, the hydrogenation of an unsaturated precursor to heptane-1,4-diol could be performed using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to create specific stereocenters in the diol backbone. While less common for aliphatic halogenation, chiral catalysts for radical reactions are an emerging field that could potentially influence the stereochemistry of the bromination step.

Mechanistic Investigations of this compound Formation Reactions

The proposed synthetic routes involve several distinct reaction mechanisms. For the formation of the diol backbone from furfural, the process is initiated by the hydrogenation of furfural's aldehyde group to form furfuryl alcohol (FOL). This is followed by a key hydrogenolysis step where the C-O bond within the furan (B31954) ring is cleaved. sci-hub.senih.gov This ring-opening, often acid-catalyzed, generates an unsaturated intermediate that is subsequently hydrogenated to the final saturated pentanediol. sci-hub.se

The direct bromination of the heptane-1,4-diol backbone with NBS proceeds via a classic free-radical chain reaction involving three stages:

Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN) or UV light generates initial radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from a secondary carbon (C3 or C5) on the heptane-1,4-diol chain, creating a carbon-centered radical and HBr. This carbon radical then reacts with another molecule of NBS to form the C-Br bond and regenerate a bromine radical, continuing the chain.

Termination: The reaction ceases when two radicals combine.

For the indirect bromination of a diene precursor, the mechanism is an electrophilic addition. The electron-rich double bond attacks a Br₂ molecule, displacing a bromide ion (Br⁻) and forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, opening the ring to yield the vicinal dibromide.

Catalytic Systems and Reagents in Diol and Dibromoalkane Synthesis

A variety of catalysts and reagents are essential for the proposed synthesis of this compound. The conversion of furfural to pentanediols is a particularly active area of catalysis research. Bifunctional catalysts are critical, combining a hydrogenation metal with an acidic or basic support for the ring-opening reaction.

Below is an interactive table summarizing representative catalytic systems for the conversion of furfural to pentanediols.

| Catalyst System | Support Material | Key Product(s) | Reported Selectivity/Yield | Reference(s) |

| Rh/OMS-2 | Octahedral Molecular Sieve | 1,2-Pentanediol | 87% selectivity | nih.gov |

| Pt–Fe | Magnesium Titanate (MT) | 1,2-Pentanediol | High production rate | rsc.org |

| Pt/HT | Hydrotalcite | 1,2-Pentanediol | 73% yield | sci-hub.se |

| Ru-FeOx/AC | Activated Carbon | 1,4-Pentanediol | 86% yield | rsc.org |

| Ir–ReOx/SiO₂ | Silica (B1680970) | 1,5-Pentanediol | 71.4% yield | researchgate.net |

For the bromination step, the primary reagents are N-Bromosuccinimide (NBS) for free-radical pathways and molecular Bromine (Br₂) for electrophilic additions. Radical reactions are typically initiated with AIBN or UV light.

Process Optimization, Yield Enhancement, and Scalability Assessments for this compound Production

Optimizing the production of this compound requires careful consideration of each synthetic step to maximize yield and ensure economic viability on a larger scale.

Process Optimization: For the catalytic conversion of furfural, key optimization parameters include hydrogen pressure, reaction temperature, and solvent choice. Studies have shown that methanol (B129727) is often a superior solvent due to its high dielectric constant and hydrogen solubility. sci-hub.se Catalyst loading and the ratio of metal to acid sites must be finely tuned to favor the desired diol isomer and prevent side reactions like over-hydrogenation. Catalyst stability and the potential for deactivation through coking or metal leaching are critical concerns that must be addressed through catalyst design and regeneration protocols.

In the bromination step, optimizing the molar ratio of the diol to the brominating agent (e.g., NBS) is crucial to favor dibromination over mono- or poly-bromination. The concentration of the radical initiator and the reaction temperature must also be controlled to maintain a steady reaction rate and minimize side reactions.

Scalability Assessments: Scaling up the production process presents several challenges. The use of high-pressure hydrogen in the furfural conversion step requires specialized industrial reactors and stringent safety protocols. The cost and long-term stability of noble metal catalysts (e.g., Pt, Ru, Rh) are significant economic factors. For the bromination step, managing the heat generated during the exothermic reaction and handling corrosive reagents like HBr (a byproduct of radical bromination) are key considerations for large-scale production. The economic feasibility would ultimately depend on achieving high selectivity and yield to minimize the costs associated with raw materials, energy consumption, and waste treatment.

Application of Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainability within the chemical industry has spurred the adoption of green chemistry principles in the synthesis of specialized molecules like this compound. The core goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources. This involves a critical evaluation of reagents, solvents, reaction conditions, and waste generation.

One of the primary considerations in the green synthesis of halogenated compounds is the choice of the brominating agent. nih.gov Traditionally, molecular bromine (Br₂) has been a common reagent, but its high toxicity, corrosiveness, and the potential for runaway reactions present significant safety and environmental hazards. nih.gov Green chemistry seeks to replace such hazardous materials with safer alternatives. nih.gov For instance, the in situ generation of bromine from less hazardous precursors, such as the oxidation of bromide salts (e.g., KBr or HBr) with a milder oxidant like sodium hypochlorite (B82951) (NaOCl), can minimize the risks associated with handling and transporting elemental bromine. nih.gov Another approach involves the use of solid-supported brominating agents or enzymatic halogenation, which can offer greater selectivity and operate under milder reaction conditions. researchgate.net

Atom economy is another central tenet of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. Reactions with poor atom economy generate significant waste, which requires treatment and disposal. By carefully selecting starting materials and reaction pathways, the synthesis of this compound can be designed to be more atom-economical. For example, addition reactions are generally preferred over substitution reactions as they have an inherently higher atom economy.

The choice of solvent is also a critical factor. Many traditional organic syntheses employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer, more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net For the synthesis of a diol, water can be an excellent solvent choice, and reactions can be facilitated through the use of phase-transfer catalysts if reactants have limited water solubility. rsc.org

A hypothetical comparison between a traditional and a greener synthetic approach for this compound is presented below to illustrate the practical application of these principles.

Table 1: Comparison of Synthetic Approaches for this compound

| Metric | Traditional Approach | Greener Approach |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | In situ generated Br₂ from KBr/NaOCl |

| Solvent | Chlorinated Solvent (e.g., Dichloromethane) | Water or a biodegradable solvent |

| Catalyst | Strong acid catalyst | Biocatalyst (e.g., Halogenase) or phase-transfer catalyst |

| Reaction Temperature | Elevated temperatures | Ambient temperature |

| Atom Economy | Moderate | High |

| Waste Products | Halogenated organic waste, acidic waste | Benign salts, biodegradable organic waste |

| Safety Concerns | Use of toxic and corrosive Br₂, hazardous solvent | Reduced handling of hazardous materials |

Detailed research into greener synthetic routes for halogenated diols is ongoing. One potential precursor for this compound is furfural, which can be derived from renewable biomass. researchgate.net A synthetic pathway starting from furfural could involve its conversion to heptane-1,4-diol, followed by a selective bromination. researchgate.net The development of such a bio-based route would significantly enhance the sustainability profile of this compound production.

The application of green chemistry principles to the synthesis of this compound is not only a matter of environmental responsibility but also a driver of innovation in chemical process development. By focusing on safer reagents, higher efficiency, and the use of renewable resources, the chemical industry can move towards more sustainable manufacturing practices.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bromine |

| Dichloromethane |

| Furfural |

| Heptane-1,4-diol |

| Hydrogen Bromide |

| Potassium Bromide |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromoheptane 1,4 Diol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For 3,5-Dibromoheptane-1,4-diol, these methods would confirm the presence of hydroxyl (-OH) groups and carbon-bromine (C-Br) bonds, and characterize the heptane (B126788) backbone.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The primary functional groups of this compound would produce characteristic absorption bands. The hydroxyl groups are particularly prominent, typically exhibiting a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. The C-H stretching vibrations of the alkane chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohol groups are expected in the 1050-1260 cm⁻¹ range. The carbon-bromine bonds would produce characteristic absorptions in the fingerprint region, typically between 500 and 690 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the -OH stretch is often weak in Raman spectra, the C-H and C-C backbone vibrations would be clearly visible. The C-Br stretch, in particular, often yields a strong Raman signal, providing unambiguous evidence for the halogenation of the molecule.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (Alkane) | Stretching | 2850-3000 | 2850-3000 | Strong (IR); Strong (Raman) |

| C-O (Alcohol) | Stretching | 1050-1260 | 1050-1260 | Strong (IR); Weak-Medium (Raman) |

| C-Br (Bromoalkane) | Stretching | 500-690 | 500-690 | Medium-Strong (IR); Strong (Raman) |

Chromatographic Techniques for Purification, Purity Assessment, and Isomer Separation

Chromatography is indispensable for the purification, purity assessment, and separation of isomers of this compound. Given the presence of multiple chiral centers (at carbons 3, 4, and 5), a mixture of diastereomers is expected from its synthesis, necessitating robust separation techniques.

Gas Chromatography (GC) Method Development and Application

Gas chromatography (GC) is a standard technique for analyzing volatile and thermally stable compounds. For halogenated organic compounds, GC is a method of choice. chromatographyonline.com The analysis of diols by GC can be challenging due to their polarity and the presence of active hydroxyl groups, which can lead to peak tailing on conventional non-polar columns. sigmaaldrich.com

Method Development:

Column Selection: A polar stationary phase is generally preferred for the analysis of diols. sigmaaldrich.com A modified polyethylene (B3416737) glycol phase with acidic functional groups can inhibit tailing for active analytes like diols. sigmaaldrich.com Alternatively, derivatization of the hydroxyl groups (e.g., silylation) could be employed to increase volatility and reduce polarity, allowing for analysis on a non-polar column.

Detector: An Electron Capture Detector (ECD) would be highly sensitive to the two bromine atoms in the molecule, making it ideal for trace analysis. usgs.govrestek.com For definitive identification, Mass Spectrometry (MS) is the preferred detector, as it provides structural information and can help distinguish between isomers. chromatographyonline.comepa.govscholaris.ca GC-MS is the current standard for the analysis of organohalogens. chromatographyonline.com

Injection Technique: Due to the relatively low volatility and potential for thermal degradation of diols, a large volume injection (LVI) technique could be beneficial for improving sensitivity. restek.com

Application: GC would be utilized for assessing the purity of synthesized this compound and for quantifying it in various matrices. While GC can separate some diastereomers, complete resolution of all stereoisomers on a single achiral column is often difficult.

Table 2: Illustrative GC Method Parameters for Halogenated Diol Analysis

| Parameter | Condition |

|---|---|

| Column | Modified Polyethylene Glycol (e.g., SPB-1000) or 5% Phenyl-Methylpolysiloxane (after derivatization) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial hold at 60 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of compounds that are not sufficiently volatile or are thermally unstable for GC. labcompare.comteledynelabs.com It is particularly well-suited for separating diastereomers, which have different physicochemical properties and can be resolved on conventional achiral stationary phases. nih.govchiralpedia.com

Analytical HPLC:

Normal-Phase (NP-HPLC): Using a polar stationary phase like silica (B1680970) or a diol-bonded phase, NP-HPLC is highly effective for separating isomers of polar compounds. tandfonline.comglsciences.com The elution order in NP-HPLC is based on polarity, with less polar substances eluting first. tandfonline.com This mode would likely provide good resolution of the this compound diastereomers.

Reversed-Phase (RP-HPLC): This mode uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. While less common for underivatized diol diastereomer separation, it can be effective, sometimes offering a reversed elution order compared to NP-HPLC. researchgate.net

Preparative HPLC: The primary goal of preparative HPLC is to isolate and purify significant quantities of a target compound. teledynelabs.comwelch-us.com Once an effective analytical method for separating the diastereomers of this compound is developed, it can be scaled up to a preparative scale. thermofisher.com This involves using larger columns and higher flow rates to process larger sample volumes, allowing for the isolation of each individual diastereomer in high purity for further characterization and use. teledynelabs.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Configuration Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org It is a powerful technique for investigating the stereochemistry of chiral molecules. chiralabsxl.comsmoldyn.org Since this compound possesses multiple chiral centers, its stereoisomers are optically active and thus amenable to CD analysis.

The application of CD spectroscopy would be crucial for assigning the absolute configuration (AC) of the stereocenters. nih.gov The analysis typically involves comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute stereochemistry. nih.gov

For diols, derivatization with a chromophoric group can enhance the CD signal and facilitate analysis. nih.govacs.org However, the presence of bromine atoms, which act as chromophores, may allow for direct analysis. The comparison of experimental and theoretical VCD (Vibrational Circular Dichroism) spectra has been successfully used to determine the absolute configurations of brominated natural products. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Obtaining a suitable single crystal of one of the diastereomers of this compound would provide an unambiguous determination of its molecular structure.

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This analysis yields a detailed electron density map, from which the positions of all atoms (excluding hydrogen, typically) can be determined with high precision. The resulting crystal structure provides definitive information on:

Connectivity: The exact bonding arrangement of atoms.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles. nih.gov

Relative Stereochemistry: The spatial arrangement of substituents at the chiral centers relative to each other.

Absolute Stereochemistry: Through anomalous dispersion effects, often from heavier atoms like bromine, the absolute configuration of the molecule can be determined. nih.gov

Intermolecular Interactions: Details of hydrogen bonding and other noncovalent interactions, such as halogen bonding, in the crystal lattice. nih.govmanchester.ac.uk

While crystallographic data for this compound is not currently available, studies on other halogenated compounds and heptane derivatives demonstrate the power of this technique to provide a complete and definitive picture of the solid-state structure. researchgate.netrsc.orgresearchgate.netresearchgate.net

Reactivity Profiles and Chemical Transformations of 3,5 Dibromoheptane 1,4 Diol

Reactions Involving Bromine Substituents: Nucleophilic Substitution, Elimination, and Radical Pathways

The bromine atoms at the C3 and C5 positions are susceptible to a variety of reactions typical for secondary alkyl halides. The specific pathway followed—nucleophilic substitution, elimination, or radical reaction—is highly dependent on the reaction conditions, including the nature of the reagent, solvent, and temperature.

Nucleophilic Substitution: The electron-withdrawing nature of the bromine atoms renders the C3 and C5 carbons electrophilic and thus prone to attack by nucleophiles. mdpi.comsavemyexams.com These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com Common nucleophiles such as hydroxide (B78521), alkoxides, and cyanide can be employed to displace the bromide ions. savemyexams.com Due to the presence of two bromine atoms, both mono- and di-substitution products can be obtained by carefully controlling the stoichiometry of the nucleophile.

With Hydroxide: Reaction with aqueous sodium hydroxide under heating can lead to the formation of heptane-1,3,4,5-tetraol, a polyhydroxylated compound.

With Cyanide: Treatment with potassium cyanide in an alcoholic solvent can introduce cyano groups, extending the carbon chain and providing a handle for further transformations. savemyexams.com

Elimination Reactions: In the presence of a strong, sterically hindered base, 3,5-Dibromoheptane-1,4-diol can undergo elimination reactions to form alkenes. The most likely pathway is the E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement between a proton and the leaving group. indusuni.ac.in Due to the two bromine atoms, a variety of diene products can be formed, with the regioselectivity being governed by Zaitsev's rule (favoring the most substituted alkene) or the Hofmann rule (favoring the least substituted alkene), depending on the steric bulk of the base. libretexts.orgchemistrysteps.comkhanacademy.orgkhanacademy.org For example, the use of a bulky base like potassium tert-butoxide would likely favor the formation of hepta-2,5-diene-1,4-diol.

Radical Pathways: The carbon-bromine bonds in this compound can undergo homolytic cleavage under photolytic conditions or in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN). wikipedia.orglibretexts.org The resulting carbon-centered radicals can participate in a variety of transformations. For instance, in the presence of a hydrogen-atom donor like tributyltin hydride, a dehalogenation reaction can occur. libretexts.org More significantly, these radical intermediates can undergo intramolecular cyclization, a powerful method for forming cyclic compounds. uchicago.edulibretexts.org

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | NaOH (aq), heat | Heptane-1,3,4,5-tetraol | SN2 |

| Elimination | Potassium tert-butoxide, THF, heat | Hepta-2,5-diene-1,4-diol | E2 |

| Radical Dehalogenation | AIBN, Bu3SnH, Toluene, reflux | Heptane-1,4-diol | Radical chain reaction |

Functional Group Interconversions of Hydroxyl Moieties: Esterification, Etherification, and Oxidation Reactions

The primary and secondary hydroxyl groups of this compound are key sites for functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. researchgate.net The reaction with a carboxylic acid is typically acid-catalyzed and is known as Fischer esterification. ucr.ac.cr Given the presence of a primary and a secondary alcohol, selective esterification of the less sterically hindered primary alcohol can be achieved by using a bulky acylating agent or through careful control of reaction conditions. nih.govacs.orgjchr.orgnih.gov

Etherification: The Williamson ether synthesis provides a classic method for converting the hydroxyl groups to ethers. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org As with esterification, selective etherification of the primary hydroxyl group is possible.

Oxidation Reactions: The oxidation of the hydroxyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the nature of the oxidizing agent and the structure of the alcohol. wikipedia.orgnih.gov The secondary alcohol at the C4 position can be oxidized to a ketone using a variety of reagents, such as Pyridinium (B92312) chlorochromate (PCC) or the Jones reagent. wikipedia.orgchemistrysteps.comresearchgate.netlibretexts.orgmasterorganicchemistry.com The primary alcohol at the C1 position can be selectively oxidized to an aldehyde using a mild oxidant like PCC, or further oxidized to a carboxylic acid using a strong oxidant like potassium permanganate (B83412) or chromic acid. nih.govlibretexts.org Selective oxidation of one hydroxyl group in the presence of the other can be challenging and may require the use of protecting groups.

| Reaction Type | Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Esterification (di-ester) | Acetic anhydride, pyridine | 3,5-Dibromoheptane-1,4-diyl diacetate |

| Etherification (mono-ether at C1) | 1. NaH, THF; 2. CH3I | 3,5-Dibromo-1-methoxyheptan-4-ol |

| Oxidation (selective at C4) | PCC, CH2Cl2 | 3,5-Dibromo-1-hydroxyheptan-4-one |

Intramolecular Cyclization and Formation of Novel Heterocyclic Systems

The presence of both bromine and hydroxyl functional groups within the same molecule sets the stage for intramolecular reactions, leading to the formation of novel heterocyclic systems. The most probable cyclization products are substituted tetrahydrofurans, which are prevalent structural motifs in many natural products and biologically active compounds. nih.gov

The formation of a tetrahydrofuran (B95107) ring from this compound can be envisioned through several pathways. An intramolecular Williamson ether synthesis is a likely route, where one of the hydroxyl groups, after deprotonation to an alkoxide, acts as an internal nucleophile to displace one of the bromine atoms. masterorganicchemistry.com Depending on which hydroxyl group attacks which carbon bearing a bromine, different sized rings could theoretically form, but the formation of a five-membered tetrahydrofuran ring is kinetically and thermodynamically favored. For instance, the alkoxide at C1 could attack C5, or the alkoxide at C4 could attack C3.

Acid-catalyzed cyclization is another viable pathway. doi.orgnih.gov Protonation of a hydroxyl group converts it into a good leaving group (water), which can be displaced by the other hydroxyl group in an intramolecular fashion.

Radical cyclization can also be employed. masterorganicchemistry.comrsc.org Generation of a radical at either C3 or C5 could be followed by an intramolecular addition to a transiently formed double bond (if elimination occurs first) or a direct cyclization with displacement of the other bromine atom.

Investigation of Chemo-, Regio-, and Stereoselective Transformations

The polyfunctional nature of this compound makes the study of chemo-, regio-, and stereoselective transformations particularly important for its synthetic utility.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the selective oxidation of the primary alcohol over the secondary alcohol, or the substitution of one bromine atom over the other.

Regioselectivity: This is relevant in elimination reactions, where the position of the newly formed double bond is determined by the choice of base and reaction conditions. libretexts.org It is also a key consideration in intramolecular cyclization, determining which hydroxyl group reacts with which brominated carbon to form a specific constitutional isomer of the cyclic product.

Stereoselectivity: With multiple stereocenters, controlling the stereochemical outcome of reactions is crucial. Nucleophilic substitution via the S(_N)2 mechanism proceeds with inversion of configuration. masterorganicchemistry.com Intramolecular cyclizations can also be highly stereoselective, with the stereochemistry of the starting material dictating the relative stereochemistry of the substituents on the newly formed ring. doi.orgnih.gov

Derivatization Strategies for Accessing Related Functional Compounds and Building Blocks

This compound can serve as a versatile starting material for the synthesis of a variety of related functional compounds and building blocks.

Theoretical and Computational Chemistry Studies on 3,5 Dibromoheptane 1,4 Diol

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Properties

Currently, there are no published quantum chemical calculations detailing the electronic structure, energetics, or spectroscopic properties of 3,5-Dibromoheptane-1,4-diol. Such a study would typically involve ab initio or Density Functional Theory (DFT) methods to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, dipole moment, and the molecule's total energy. These calculations would provide fundamental insights into the molecule's stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives

Specific conformational analyses or molecular dynamics (MD) simulations for this compound have not been reported. A conformational analysis would be crucial for understanding the molecule's three-dimensional structure, identifying the most stable conformers, and determining the energy barriers between them. This is particularly important for a flexible acyclic diol like this, where intramolecular hydrogen bonding could play a significant role. MD simulations could further elucidate its dynamic behavior in various solvents and at different temperatures.

Computational Modeling of Reaction Pathways and Transition States in Its Synthesis and Transformations

There is no available research on the computational modeling of reaction pathways for the synthesis or transformation of this compound. Computational studies in this area would focus on mapping the potential energy surface for its formation, identifying transition states, and calculating activation energies. This would help in understanding the reaction mechanisms and optimizing synthetic routes.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While experimental spectroscopic data may exist, there are no published computational studies aimed at predicting and validating the NMR chemical shifts or vibrational (IR/Raman) frequencies of this compound. Such research would involve using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR predictions and frequency calculations at the harmonic or anharmonic level for vibrational spectra. Comparing these theoretical spectra with experimental data is a standard method for confirming molecular structures.

Elucidation of Structure-Reactivity and Structure-Property Relationships via Computational Methods

The elucidation of structure-reactivity and structure-property relationships for this compound via computational methods has not been a subject of published research. These studies would typically use calculated electronic descriptors (such as atomic charges, electrostatic potential, and frontier molecular orbitals) to predict the molecule's reactivity towards different reagents and to build quantitative structure-property relationship (QSPR) models for predicting its physical and chemical properties.

Applications in Advanced Materials and Organic Synthesis

Role as a Precursor in Polymer Chemistry

The primary documented application of 3,5-Dibromoheptane-1,4-diol is as a reactive monomer in the synthesis of polyurethane resins. The two hydroxyl groups can react with isocyanate groups to form urethane (B1682113) linkages, thereby incorporating the dibromoheptane backbone directly into the polymer structure.

Research has confirmed the utility of this compound in the synthesis of rigid polyurethane (PUR) foams with reduced combustibility. When used as a polyol component in the reaction with diisocyanates, it becomes a permanent part of the polymer matrix. This covalent integration ensures that the bromine atoms, which are key to its function, are not leached out over time, unlike additive flame retardants. The incorporation of this brominated diol can modify the physicochemical properties of the resulting polyurethane, such as its thermal stability and density. While specific data for this compound is limited, the general effect of incorporating brominated polyols into polyurethane is an increase in the glass transition temperature (Tg) and improved thermal stability.

Table 1: Potential Effects of Incorporating this compound into Polyurethane Foam

| Property | Expected Modification | Rationale |

| Combustibility | Reduced | Introduction of bromine atoms imparts flame retardancy. |

| Thermal Stability | Increased | Halogenated compounds can increase degradation temperatures and char yield. chemijournal.com |

| Glass Transition (Tg) | Increased | The rigid structure of the diol can restrict polymer chain mobility. chemijournal.com |

| Durability | Enhanced | Covalently bonded flame retardant prevents migration and loss over time. |

Note: This table is based on established principles of halogenated flame retardants in polyurethanes, as direct quantitative data for this specific compound is not widely published.

The effectiveness of this compound as a fire retardant stems from its bromine content. Halogenated flame retardants, particularly brominated compounds, are known to be highly efficient in interrupting the combustion cycle of polymers. tri-iso.com Their mechanism of action primarily occurs in the gas phase of a fire.

When the polymer is heated, the carbon-bromine bonds, which are weaker than carbon-hydrogen bonds, break down. wikipedia.org This releases bromine radicals (Br•) into the gaseous phase. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that propagate the combustion chain reaction. acs.org By converting these highly reactive species into less reactive ones (e.g., HBr), the fire is chemically inhibited and extinguished. acs.orgmdpi.com

Table 2: Key Fire Retardancy Mechanisms of Brominated Compounds

| Mechanism Phase | Action | Outcome |

| Gas Phase | Release of bromine radicals (Br•). | Trapping of H• and •OH radicals that propagate fire. acs.org |

| Gas Phase | Formation of HBr. | Interrupts the exothermic chain reactions of combustion. |

| Condensed Phase | Promotion of char formation. | Creates a thermally insulating barrier that limits fuel and oxygen supply. chemijournal.com |

Studies on various brominated polyurethanes demonstrate that increasing the bromine content generally leads to a higher Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, and higher char yields upon thermal decomposition. chemijournal.com

Utility as a Synthetic Intermediate for the Construction of Complex Organic Molecules

Beyond polymer science, the dual functionality of this compound makes it a potentially useful intermediate in multi-step organic synthesis. The bromine atoms are good leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be oxidized or otherwise transformed. wikipedia.orgresearchgate.net

Organobromine compounds are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Grignard reactions, reductive coupling, and various cross-coupling reactions. wikipedia.orgresearchgate.net The two hydroxyl groups can be oxidized to yield the corresponding diketone, 3,5-dibromoheptane-1,4-dione. researchgate.net Furthermore, vicinal diols are known to react with reagents like hydrogen bromide in acetic acid to form acetoxy-bromides, indicating the potential for selective transformation of one functional group in the presence of the other under specific conditions. rsc.org This reactivity allows the molecule to serve as a scaffold for building more complex structures with tailored functionalities.

Design and Development of Novel Polymeric Materials Based on the Diol Scaffold

The unique structure of this compound offers possibilities for creating novel polymers beyond polyurethanes. Diols are fundamental monomers in the synthesis of a wide range of polymers, including polyesters, polyethers, and polycarbonates. mdpi.comgoogle.com

By using this diol in polycondensation reactions with dicarboxylic acids, for instance, a new family of brominated polyesters could be synthesized. mdpi.com The properties of such polymers would be influenced by the specific structure of the diol, including the seven-carbon chain length and the precise positioning of the bromo substituents. These features would affect the material's crystallinity, thermal properties, and mechanical strength, while concurrently providing inherent flame retardancy. The ability to create thermosets with tunable properties based on the diol structure is a key area of materials science. rsc.org

Exploitation in the Development of Specialized Chemical Reagents or Catalysts

The functional groups of this compound also suggest its potential as a precursor for specialized reagents or catalysts. The hydroxyl groups could serve as coordinating sites for metal centers, allowing the molecule to act as a ligand in the design of novel catalysts.

Furthermore, organobromine compounds can be precursors for generating bromine radicals under specific conditions, such as photolysis. nih.gov While complex, it is conceivable that derivatives of this diol could be designed to release bromine radicals in a controlled manner for use in catalysis. nih.gov Additionally, the elimination of HBr from the structure could yield an unsaturated diol, a different type of reactive monomer for polymer synthesis or other chemical transformations. wikipedia.org The versatility of bromo-organic compounds as intermediates in synthesis is well-established, positioning molecules like this compound as potential starting points for creating new chemical tools. acs.org

Future Research Directions and Concluding Remarks

Synthesis of Stereoisomerically Pure 3,5-Dibromoheptane-1,4-diol and Its Derivatives

The presence of multiple chiral centers in this compound implies the existence of several stereoisomers. A significant area for future research lies in the development of stereoselective synthetic methods to isolate or produce enantiomerically pure forms of this compound. Such syntheses are crucial as different stereoisomers can exhibit distinct chemical and biological properties. Research in this area could focus on employing chiral catalysts, enzymatic resolutions, or starting from chiral precursors to control the stereochemical outcome of the synthesis. Furthermore, the synthesis of novel derivatives by modifying the hydroxyl or bromo groups could lead to a diverse library of compounds with potentially enhanced or entirely new functionalities.

Exploration of Novel Reaction Pathways and Catalytic Applications

Future investigations should aim to explore novel reaction pathways involving this compound. Its bifunctional nature, possessing both hydroxyl and bromo groups, makes it a versatile substrate for a variety of chemical transformations. For instance, the hydroxyl groups can be targeted for etherification or esterification, while the bromine atoms can participate in substitution or coupling reactions. There is also potential for intramolecular reactions to form cyclic ethers or other heterocyclic structures. A key research direction would be to investigate the use of this compound or its derivatives as ligands for transition metal catalysts or as organocatalysts, leveraging the stereochemical information encoded in the molecule to influence catalytic outcomes.

Integration of Advanced Analytical Techniques for In-situ Reaction Monitoring

To gain a deeper understanding of the synthesis and reactions of this compound, the integration of advanced analytical techniques for real-time, in-situ monitoring is essential. Spectroscopic methods such as Process IR (Infrared) and Raman spectroscopy, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, could provide valuable kinetic and mechanistic data. These techniques would allow for the precise tracking of reactant consumption, intermediate formation, and product generation, leading to optimized reaction conditions and a more thorough understanding of the underlying reaction mechanisms.

Development of Sustainable and Economically Viable Production Methods

For any chemical compound to have practical applications, its production must be both sustainable and economically viable. Future research should focus on developing green and efficient synthesis routes for this compound. This could involve the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. For instance, research into converting biomass-derived furfural (B47365) into heptane-1,4-diol and its halogenated derivatives like this compound presents a promising sustainable pathway. researchgate.net The development of catalytic processes that minimize waste and allow for easy catalyst recycling would also be a significant step towards sustainability. A comprehensive techno-economic analysis of any newly developed production method will be crucial to assess its industrial feasibility.

Potential for Interdisciplinary Research and Applications Beyond Current Scope

The unique structure of this compound opens up possibilities for interdisciplinary research and applications. One noted potential application is in the synthesis of rigid polyurethane foams with reduced flammability, where the bromine atoms act as flame retardants. researchgate.net This suggests a role in materials science for creating safer and more effective polymers. Further research could explore its potential in medicinal chemistry, where halogenated compounds often exhibit enhanced biological activity. Its diol functionality could also be utilized in the synthesis of polyesters or other polymers with specific thermal or mechanical properties. Collaborative efforts between organic chemists, polymer scientists, materials engineers, and biologists will be key to uncovering the full range of applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dibromoheptane-1,4-diol, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation of heptane-1,4-diol precursors using brominating agents like PBr₃ or HBr in controlled conditions. For purity optimization, column chromatography (silica gel, ethyl acetate/hexane eluent) is effective, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures). Confirmation of purity requires ¹H/¹³C NMR and GC-MS analysis. Analogous diol syntheses highlight the importance of stoichiometric control to avoid over-bromination .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. If crystals are challenging to grow, FT-IR (to confirm -OH and C-Br bonds) and high-resolution mass spectrometry (HRMS) can validate molecular weight. Comparative analysis with crystallographic data from structurally similar diols (e.g., 3,5-Dichloroheptane-1,4-diol) may provide supplementary validation .

Advanced Research Questions

Q. How can stereochemical configurations at the 3,5-bromo and 1,4-diol positions be resolved experimentally?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column can separate stereoisomers. For dynamic stereochemical analysis, variable-temperature NMR (VT-NMR) in DMSO-d₆ can reveal diastereomeric splitting patterns. Biotransformation studies using enantioselective enzymes (e.g., lipases or dehydrogenases) may also differentiate stereoisomers, as seen in analogous diol systems .

Q. What strategies address contradictory spectral data (e.g., IR, NMR) reported for halogenated diols?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce experiments under standardized conditions (dry solvents, inert atmosphere). Cross-reference with computational spectroscopy (DFT calculations for expected IR/NMR peaks). If NIST data are unavailable (as noted for similar compounds), collaborative validation via inter-laboratory studies is recommended .

Q. How does the bromine substitution pattern influence hydrogen-bonding networks in crystalline this compound?

- Methodological Answer : Bromine’s electronegativity enhances intermolecular interactions. SCXRD analysis of co-crystals (e.g., with amines or ethers) can map O-H⋯Br and Br⋯Br contacts. Comparative studies with non-halogenated diols (e.g., butane-1,4-diol) show reduced lattice stability, emphasizing bromine’s role in crystal packing .

Q. What experimental designs are optimal for studying nucleophilic substitution reactions at the 3,5-bromo sites?

- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) with nucleophiles like NaN₃ or KCN. Monitor reaction progress via TLC and ¹H NMR. Kinetic studies under varying temperatures (25–80°C) and concentrations can elucidate SN1/SN2 mechanisms. Safety protocols for HBr gas evolution are critical .

Q. How can thermal stability and decomposition pathways of this compound be characterized?

- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under N₂ identifies decomposition onset. Differential scanning calorimetry (DSC) detects phase transitions. Coupled with GC-MS of evolved gases, this reveals cleavage of C-Br or C-O bonds. Compare with NIST’s protocols for analogous ketones/diols .

Q. What in vitro assays are appropriate for assessing the compound’s cytotoxicity in biological studies?

- Methodological Answer : Follow OECD Guideline 406 for skin sensitization tests (Guinea pig maximization). For genotoxicity, perform Ames tests (bacterial reverse mutation) and mammalian cell micronucleus assays. Negative controls and dose-response curves (0.1–100 µM) are essential, as applied in diol safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.